3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene
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Overview
Description
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, known for their stability and diverse chemical properties. This particular compound is characterized by its three distinct aromatic groups attached to the thiophene ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene typically involves the following steps:
Starting Materials: Benzyl bromide, 4-methylbenzaldehyde, and phenylacetylene.
Reaction Conditions: The synthesis is carried out under inert atmosphere conditions, often using a palladium-catalyzed coupling reaction.
Procedure: The reaction mixture is heated to a specific temperature, usually around 100-150°C, in the presence of a base such as potassium carbonate. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to larger reactors.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydrothiophene.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
1-Aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives: Studied for their antileishmanial activity.
Uniqueness
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
149976-48-7 |
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Molecular Formula |
C24H20S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-benzyl-2-(4-methylphenyl)-5-phenylthiophene |
InChI |
InChI=1S/C24H20S/c1-18-12-14-21(15-13-18)24-22(16-19-8-4-2-5-9-19)17-23(25-24)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3 |
InChI Key |
ZSIVDMKYFVZDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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